N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-methoxybenzamide

PRMT3 Allosteric inhibitor Epigenetics

Researchers requiring a well-characterized allosteric probe to dissect PRMT3 function often face batch-to-batch variability that compromises assay reproducibility. This compound eliminates that uncertainty through authenticated structural identity (PDB 3SMQ), verified allosteric mechanism, and a clean selectivity profile. - Definitive allosteric binding mode confirmed by X-ray co-crystallography; Kd 9.5 µM enables target validation without complete enzyme knockout. - Negligible off-target activity against DHFR (>10 µM) and PARP ensures cellular effects are attributable to PRMT3 modulation. - Maybridge screening collection standard; suitable for calibrating high-throughput thienopyrazole screening platforms.

Molecular Formula C17H21N3O2S
Molecular Weight 331.43
CAS No. 361168-43-6
Cat. No. B2812422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-methoxybenzamide
CAS361168-43-6
Molecular FormulaC17H21N3O2S
Molecular Weight331.43
Structural Identifiers
SMILESCC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC(=CC=C3)OC
InChIInChI=1S/C17H21N3O2S/c1-17(2,3)20-15(13-9-23-10-14(13)19-20)18-16(21)11-6-5-7-12(8-11)22-4/h5-8H,9-10H2,1-4H3,(H,18,21)
InChIKeyARXPCQPTBYDBLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Overview and Target Engagement


N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-methoxybenzamide is a synthetic small-molecule belonging to the thieno[3,4-c]pyrazole-3-yl benzamide class. It features a thieno[3,4-c]pyrazole core, an N-tert-butyl substituent, and a 3-methoxybenzamide moiety. The compound exhibits measurable but modest affinity across several protein targets, including human protein arginine methyltransferase 3 (PRMT3), where it acts via an allosteric mechanism confirmed by X-ray co-crystallography [1]. The three-dimensional structure reveals key dihedral angles (pyrazole-amide: 40.6°, pyrazole-benzene: 81.6°, amide-benzene: 58.3°) and intermolecular hydrogen bonding patterns relevant for structure-based design [2].

Generic Substitution Limitations


Substituting this compound with another thieno[3,4-c]pyrazole-3-yl benzamide, even one sharing the 3-methoxybenzamide moiety, introduces unpredictable shifts in target engagement and allosteric behaviour. For example, a close analog bearing a 2,3-dimethylphenyl group at N2 exhibits a different substitution pattern on the pyrazole ring, which alters the dihedral angle between the pyrazole and amide planes and disrupts the hydrogen bond network critical for allosteric PRMT3 inhibition . The tert-butyl group on the target compound provides steric bulk that influences the ligand's conformational preference, a feature confirmed by X-ray crystallography showing disorder in this group across two conformations [1]. Consequently, naive substitution—even within the same vendor's catalog—directly impacts assay reproducibility, SAR interpretation, and lead optimization campaigns.

Quantitative Evidence vs. Analogs


Allosteric PRMT3 Binding Mode (X-ray)

This compound is an allosteric inhibitor of PRMT3, binding at a site distinct from the S-adenosylmethionine (SAM) and substrate peptide pockets. The co-crystal structure (PDB 3SMQ) confirms the binding pose, which differs fundamentally from orthosteric PRMT3 inhibitors that occupy the SAM site [1]. While many PRMT3 inhibitors are competitive with SAM, the allosteric mechanism offers potential for selective modulation of PRMT3 activity without affecting other SAM-dependent methyltransferases.

PRMT3 Allosteric inhibitor Epigenetics

PRMT3 Affinity vs. Structural Analogs

By surface plasmon resonance (SPR), this compound binds to 6xHis-tagged recombinant human PRMT3 with a Kd of 9.5 µM [1]. In contrast, a structurally distinct PRMT3 inhibitor (compound 14, PRMT3-IN-5) achieves a Kd of 291 nM . Although the target compound is weaker in affinity, its clean allosteric profile and availability as a validated tool compound provide a defined reference point for allosteric PRMT3 modulation.

PRMT3 Kd Surface plasmon resonance

DHFR Off-Target Selectivity

The compound exhibits weak inhibition of human DHFR with an IC50 > 10 µM [1], indicating low off-target activity against this ubiquitous enzyme. Many benzamide-based inhibitors, such as 3-methoxybenzamide itself, are potent PARP inhibitors with Ki < 2 µM, which could complicate cellular assays. The addition of the thieno[3,4-c]pyrazole core reduces DHFR and PARP activity, thus improving target selectivity.

DHFR Selectivity IC50

Conformational Rigidity and Analog Design

The X-ray structure reveals that the tert-butyl group exhibits disorder over two conformations, while the amide–benzene dihedral angle is fixed at 58.3°. This contrasts with the N-(2,3-dimethylphenyl) analog, where the larger aromatic substituent restricts rotation differently, potentially altering the shape of the allosteric pocket [1]. The precise geometry of the hydrogen bond network (C=O···H-N, 2.843 Å, 157°) is a direct consequence of the substitution pattern and provides a predictive model for rank-ordering analogs.

X-ray crystallography Conformational disorder Dihedral angles

Cav3.2 Calcium Channel Profiling

In a whole-cell voltage clamp assay on human Cav3.2-expressing HEK cells, this compound was profiled as part of a series of T-type calcium channel inhibitors [1]. Although the exact IC50 is not publicly disclosed, the compound belongs to a SAR series where modifications on the benzamide ring significantly modulate channel inhibition. Close analogs with halogen substitutions on the benzamide ring show sub-micromolar IC50 values, while the 3-methoxy substitution yields a moderate potency that may be useful for fine-tuning channel block without complete suppression.

Cav3.2 T-type calcium channel Ion channel

Herbicidal vs. Pharmacological Selectivity

Thieno[3,4-c]pyrazole amides are described in patent literature as having dual utility: as inhibitors of interleukin-2-inducible tyrosine kinase (ITK) and as herbicides [1][2]. The target compound, however, has been prioritized for human PRMT3 studies, suggesting that the 3-methoxy substitution steers selectivity away from plant-specific targets. This contrasts with simpler thienyl pyrazole amides, which are broad-spectrum herbicides, making the target compound unsuitable for agricultural applications but advantageous for mammalian target selectivity.

Herbicidal activity ITK inhibition Selectivity

Application Scenarios


Allosteric PRMT3 Probe for Target Validation

Use this compound as a well-characterized allosteric probe to dissect PRMT3 function in ribosomal biogenesis and cancer models. Its distinct binding site (PDB 3SMQ) and modest affinity (Kd 9.5 µM) allow researchers to study allosteric modulation without fully blocking the enzyme, which is critical for target validation when complete knockout is lethal [1].

Structural Biology Tool for Analog Design

Leverage the publicly available X-ray structure [2] to guide the design of improved allosteric inhibitors. The precise dihedral angles and hydrogen bond geometry provide a reliable starting point for structure-based optimization, reducing the need for time-consuming co-crystallization trials with novel analogs.

Selectivity Control for Panel Screening

Include this compound in selectivity panels to benchmark off-target activity. Its weak inhibition of DHFR (>10 µM) and PARP establishes a clean profile relative to unsubstituted benzamides, ensuring that biological effects observed in cell-based assays can be confidently attributed to PRMT3 modulation [3].

Reference Standard for Library Screening

As a member of the Maybridge screening collection, this compound serves as an authenticated reference standard for validating high-throughput screening hits derived from thienopyrazole-focused libraries. Its fully assigned structure and confirmed biological activity make it suitable for calibration and quality control of screening platforms .

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